molecular formula C13H14N+ B14662800 4-Benzyl-1-methylpyridin-1-ium CAS No. 46340-38-9

4-Benzyl-1-methylpyridin-1-ium

Cat. No.: B14662800
CAS No.: 46340-38-9
M. Wt: 184.26 g/mol
InChI Key: VXHDYQQBIWTVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-methylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-methylpyridin-1-ium typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrogenated derivatives with varying degrees of saturation.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

4-Benzyl-1-methylpyridin-1-ium has several applications in scientific research:

Comparison with Similar Compounds

4-Benzyl-1-methylpyridin-1-ium can be compared with other quaternary ammonium compounds:

These comparisons highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.

Properties

CAS No.

46340-38-9

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

IUPAC Name

4-benzyl-1-methylpyridin-1-ium

InChI

InChI=1S/C13H14N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1

InChI Key

VXHDYQQBIWTVOC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.